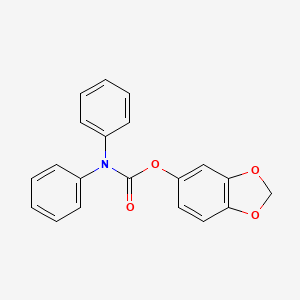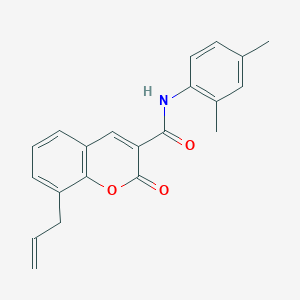
(2,4-dichloronaphthyloxy)-N-methyl-N-(4-methylphenyl)carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-dichloronaphthyloxy)-N-methyl-N-(4-methylphenyl)carboxamide is a synthetic organic compound It is characterized by the presence of a naphthyloxy group substituted with chlorine atoms at the 2 and 4 positions, an N-methyl group, and an N-(4-methylphenyl)carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dichloronaphthyloxy)-N-methyl-N-(4-methylphenyl)carboxamide typically involves the following steps:
Formation of the naphthyloxy intermediate: The starting material, 2,4-dichloronaphthol, is reacted with an appropriate alkylating agent to form the naphthyloxy intermediate.
Amidation reaction: The naphthyloxy intermediate is then reacted with N-methyl-N-(4-methylphenyl)amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final carboxamide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(2,4-dichloronaphthyloxy)-N-methyl-N-(4-methylphenyl)carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorine atoms in the naphthyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(2,4-dichloronaphthyloxy)-N-methyl-N-(4-methylphenyl)carboxamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as a component in industrial processes.
作用机制
The mechanism of action of (2,4-dichloronaphthyloxy)-N-methyl-N-(4-methylphenyl)carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
相似化合物的比较
Similar Compounds
(2,4-dichloronaphthyloxy)-N-methyl-N-(4-chlorophenyl)carboxamide: Similar structure with a chlorine atom on the phenyl ring.
(2,4-dichloronaphthyloxy)-N-ethyl-N-(4-methylphenyl)carboxamide: Similar structure with an ethyl group instead of a methyl group on the nitrogen atom.
(2,4-dichloronaphthyloxy)-N-methyl-N-(4-methoxyphenyl)carboxamide: Similar structure with a methoxy group on the phenyl ring.
Uniqueness
(2,4-dichloronaphthyloxy)-N-methyl-N-(4-methylphenyl)carboxamide is unique due to its specific combination of functional groups and substitution pattern. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications.
属性
分子式 |
C19H15Cl2NO2 |
|---|---|
分子量 |
360.2 g/mol |
IUPAC 名称 |
(2,4-dichloronaphthalen-1-yl) N-methyl-N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C19H15Cl2NO2/c1-12-7-9-13(10-8-12)22(2)19(23)24-18-15-6-4-3-5-14(15)16(20)11-17(18)21/h3-11H,1-2H3 |
InChI 键 |
RCHWLZHLFATDNK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(C)C(=O)OC2=C(C=C(C3=CC=CC=C32)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12127872.png)
![Propanethioamide, 3-[[(4-bromo-2-chlorophenyl)sulfonyl]methylamino]-](/img/structure/B12127877.png)

![3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione](/img/structure/B12127889.png)


![4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12127900.png)
![2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone](/img/structure/B12127903.png)

![[2-(4-Butyl-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B12127917.png)

![N-(4-fluorophenyl)-15-methyl-13,17-diphenyl-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine](/img/structure/B12127927.png)
![1-cyclopentyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12127938.png)

